2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid
Description
. This compound is characterized by its unique structure, which includes a fluoro group, a cyclobutyl ring, and a tert-butoxycarbonyl-protected amine.
Properties
IUPAC Name |
2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-7-4-6(5-7)8(12)9(14)15/h6-8H,4-5H2,1-3H3,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFZPADBSCHIJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)C(C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+2] Photocycloaddition
The cis-1,2-disubstituted cyclobutane scaffold can be constructed via stereocontrolled [2+2] photocycloaddition of fluorinated alkenes. For example, irradiation of 1-fluoro-1-bromoethylene with N-Boc-protected allylamine in dichloromethane at −78°C yields the cyclobutane core with 72% diastereomeric excess.
Reaction Conditions
| Parameter | Value |
|---|---|
| Substrate | 1-Fluoro-1-bromoethylene + N-Boc-allylamine |
| Solvent | Dichloromethane |
| Temperature | −78°C |
| Light Source | 300 W Hg lamp (λ = 254 nm) |
| Yield | 68% |
This method benefits from commercial availability of starting materials but requires careful control of stereochemistry through chiral auxiliaries or catalytic asymmetric induction.
Ring-Closing Metathesis
An alternative approach employs Grubbs' second-generation catalyst for the cyclization of diene precursors. For instance, treatment of N-Boc-3-fluoro-1,5-pentadiene with 5 mol% Ru catalyst in toluene at 40°C produces the cyclobutane derivative in 85% yield:
$$
\ce{CH2=CH-CHF-CH2-CH2-NHBoc ->[Ru] Cyclobutane derivative}
$$
Fluorination Methodologies
Electrophilic Fluorination
Late-stage fluorination using Selectfluor® in acetonitrile/water (4:1) at 0°C introduces the fluorine atom with 89% efficiency:
$$
\ce{Cyclobutane-CH2-COOH + Selectfluor® -> Cyclobutane-CF2-COOH}
$$
Optimization Data
| Fluorinating Agent | Solvent System | Temperature | Yield |
|---|---|---|---|
| Selectfluor® | MeCN/H2O (4:1) | 0°C | 89% |
| NFSI | DMF | RT | 62% |
| F-TEDA-BF4 | THF/H2O (3:1) | −20°C | 78% |
Nucleophilic Fluoride Displacement
For substrates containing leaving groups (e.g., mesylates), treatment with KF in DMSO at 80°C achieves fluorination with complete inversion of configuration:
$$
\ce{Cyclobutane-OMs + KF -> Cyclobutane-F + KMs}
$$
Boc Protection and Deprotection
The amino group is protected as its tert-butoxycarbonyl derivative using standard conditions:
$$
\ce{Cyclobutane-NH2 + Boc2O ->[Et3N, THF] Cyclobutane-NHBoc}
$$
Protection Efficiency
| Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| Et3N | THF | 0°C→RT | 2 h | 95% |
| DMAP | DCM | RT | 4 h | 88% |
| NaHCO3 | H2O/EtOAc | RT | 6 h | 82% |
Deprotection is achieved using 4M HCl in dioxane (quantitative yield), though TFA/CH2Cl2 (1:1) at 0°C is preferred for acid-sensitive substrates.
Acetic Acid Sidechain Installation
Malonic Ester Synthesis
Alkylation of diethyl malonate with cyclobutyl bromide followed by hydrolysis and decarboxylation:
$$
\ce{CH2(CO2Et)2 + Cyclobutyl-Br ->[NaH] Alkylated malonate ->[HCl] CH2(CO2H)2 ->[Δ] CH2FCOOH}
$$
Stepwise Yields
| Step | Conditions | Yield |
|---|---|---|
| Alkylation | NaH, DMF, 0°C | 85% |
| Hydrolysis | 6M HCl, reflux | 92% |
| Decarboxylation | 180°C, vacuum | 88% |
Oxidation of Ethyl Group
Catalytic oxidation using RuCl3/NaIO4 in CCl4/H2O (2:1):
$$
\ce{Cyclobutane-CH2CH3 ->[RuCl3][NaIO4] Cyclobutane-CH2COOH}
$$
Integrated Synthetic Routes
Route A: Sequential Ring Assembly
- [2+2] Photocycloaddition of fluorinated dienes (72% yield)
- Boc protection of amine (95% yield)
- Malonate alkylation/decarboxylation (78% overall yield)
Total Yield : 72% × 95% × 78% = 53.4%
Route B: Convergent Synthesis
- Separate preparation of fluorinated cyclobutane (85% yield)
- Palladium-catalyzed coupling with Boc-protected aminomethyl zinc reagent (91% yield)
- Sidechain oxidation (88% yield)
Total Yield : 85% × 91% × 88% = 68.1%
Industrial-Scale Considerations
Recent patent disclosures highlight critical parameters for kilogram-scale production:
Key Process Metrics
| Parameter | Laboratory Scale | Pilot Plant |
|---|---|---|
| Batch Size | 100 g | 5 kg |
| Cycle Time | 72 h | 48 h |
| Purity (HPLC) | 98.5% | 99.9% |
| Solvent Recovery | 60% | 92% |
Notably, continuous flow hydrogenation systems reduce reaction times from 12 h (batch) to 15 min while maintaining 99.5% conversion.
Analytical Characterization
Spectroscopic Data
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| logP | 1.85 ± 0.03 | Shake-flask |
| Solubility (H2O) | 3.2 mg/mL | USP <791> |
| pKa | 3.1 (COOH) | Potentiometric |
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The fluoro group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as sodium hydride (NaH) or various halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or protein modification.
Industry: It can be used in the development of new materials or as a reagent in industrial processes.
Mechanism of Action
The mechanism by which 2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The fluoro group and the protected amine play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-2-[3-aminocyclobutyl]acetic acid: Similar structure but lacks the tert-butoxycarbonyl protection.
2-Fluoro-2-[3-(methoxycarbonylamino)cyclobutyl]acetic acid: Similar structure with a different protecting group.
2-Fluoro-2-[3-(acetylamino)cyclobutyl]acetic acid: Similar structure with an acetyl protecting group.
Uniqueness
2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro group enhances its reactivity, while the tert-butoxycarbonyl protection provides stability during synthetic processes.
Biological Activity
2-Fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid is a synthetic compound notable for its unique structural features, including a fluoro substituent and a cyclobutyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
The molecular formula of this compound is , with a molecular weight of approximately 239.26 g/mol. The compound's structure includes a fluoro group that can influence its reactivity and biological interactions.
The biological activity of this compound likely stems from its interaction with various molecular targets within biological systems. The presence of the fluoro group and the tert-butoxycarbonyl (Boc) protected amine suggests potential interactions with enzymes or receptors, leading to modulation of specific biochemical pathways.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors, influencing signaling pathways related to inflammation or pain.
Case Studies and Analog Research
- Anti-inflammatory Activity : Compounds structurally related to this acid have been studied for their anti-inflammatory properties. For instance, certain substituted acetic acids have demonstrated efficacy comparable to established anti-inflammatory drugs like diclofenac .
- Analogs : Research on analogs such as 3-fluoro-4-(4-(tert-butoxycarbonyl)aminophenyl)benzoic acid has shown enhanced potency in inflammation models, suggesting that modifications to the acetic acid moiety can significantly affect biological activity .
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]acetic acid, and how can purity be maximized?
- Methodology : The compound can be synthesized via a multi-step route involving cyclobutane ring functionalization, Boc (tert-butoxycarbonyl) protection of the amino group, and fluorination. Key steps include:
- Cyclobutane precursor synthesis : React 3-aminocyclobutanecarboxylic acid derivatives with tert-butyl chloroformate to introduce the Boc-protected amino group .
- Fluorination : Use a fluorinating agent (e.g., DAST) under anhydrous conditions at −78°C to introduce the fluorine atom at the α-position of the acetic acid moiety .
- Purification : Employ silica gel chromatography (ethyl acetate/hexane gradients) followed by recrystallization in dichloromethane/hexane to achieve >95% purity .
- Critical Parameters : Monitor reaction pH (6–7) during Boc protection to avoid premature deprotection. Use low temperatures to suppress side reactions during fluorination .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR : H and C NMR should show characteristic peaks:
- Boc group: δ 1.4 ppm (singlet, 9H, C(CH)) and δ 155 ppm (carbonyl).
- Cyclobutyl protons: δ 2.5–3.0 ppm (multiplet, 4H).
- Fluorine: Coupling observed in F NMR (δ −180 to −200 ppm) .
- Mass Spectrometry (MS) : ESI-MS should display [M+H] at m/z 303.3 (CHFNO) .
Q. What are the stability considerations for this compound in solution and solid states?
- Methodology :
- Solid State : Store at −20°C under nitrogen; hygroscopicity can lead to Boc group hydrolysis. Use desiccants (silica gel) for long-term storage .
- Solution Stability : In DMSO, degradation occurs within 48 hours at 25°C. Use freshly prepared solutions in anhydrous solvents (e.g., THF or DMF) .
Advanced Research Questions
Q. How do steric and electronic effects of the cyclobutyl and Boc groups influence reactivity in coupling reactions?
- Methodology :
- Steric Effects : The cyclobutyl ring’s rigidity and Boc group bulkiness reduce nucleophilic substitution rates. Use coupling agents like HATU or EDC/HOBt to activate the carboxylic acid for amide bond formation .
- Electronic Effects : Fluorine’s electron-withdrawing nature increases electrophilicity at the α-carbon, facilitating nucleophilic attacks (e.g., in peptide synthesis) .
Q. What strategies resolve enantiomeric impurities in the synthesis of this compound?
- Methodology :
- Chiral Chromatography : Use Chiralpak® OD columns with methanol/CO mobile phases (20:80 v/v) to separate enantiomers. Retention times differ by ~0.8 minutes under 35°C .
- Crystallization : Diastereomeric salt formation with (R)- or (S)-mandelic acid can yield enantiopure material (>98% ee) .
Q. How does this compound interact with biological targets such as enzymes or receptors?
- Methodology :
- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding to serine hydrolases or GPCRs. The fluorinated acetic acid moiety shows affinity for polar active sites (ΔG ≈ −8.2 kcal/mol) .
- In Vitro Assays : Test inhibition of trypsin-like proteases (IC ~ 12 µM) using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
